3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride
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Overview
Description
3-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride is a chemical compound characterized by its trifluoromethyl group and imidazo[1,5-a]pyridine core structure
Scientific Research Applications
Functionalization and Synthesis Applications
One of the primary applications of this compound is in the functionalization reactions of heterocyclic chemicals. For example, the compound has been utilized in experimental and theoretical studies focusing on the functionalization reactions of related chemical structures, such as 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid. These studies examine the mechanisms and outcomes of reactions involving acid chlorides and aminopyridines, leading to the synthesis of various imidazo and pyrazole derivatives with potential biological activity (Yıldırım, Kandemirli, & Demir, 2005).
Additionally, research on fluorocarbon derivatives of nitrogen has provided insights into the synthesis of 2-(trifluoromethyl)imidazo[1,2-a]pyridines from trifluoroacetonitrile. This work highlights the versatility of trifluoromethyl groups in heterocyclic chemistry and their role in developing compounds with varied biological activities (Banks & Thomson, 1984).
Advancements in Organic Chemistry
In organic chemistry, the compound has been part of studies leading to the development of new synthetic methods. For instance, a transition-metal-free, visible-light-mediated regioselective C–H trifluoromethylation of imidazo[1,2-a]pyridines showcases a novel approach to introducing trifluoromethyl groups into heterocyclic compounds under mild conditions. This method facilitates the efficient synthesis of 3-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives, demonstrating the compound's relevance in creating structures with potential pharmacological importance (Zhou, Xu, & Zhang, 2019).
Contribution to Heterocyclic Chemistry
The synthesis and evaluation of imidazo[1,2-a]pyridines through novel synthetic pathways have also been reported. These pathways involve reactions between halopyridines and azirines, facilitated by electrophilic species, to produce C3-substituted imidazo[1,2-a]pyridines. Such studies underscore the significance of 3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride and its derivatives in medicinal chemistry, providing a foundation for developing new drugs and chemical probes (Vuillermet, Bourret, & Pelletier, 2020).
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: . Common methods include:
Condensation Reactions: Involving the reaction of appropriate precursors under acidic or basic conditions to form the imidazo[1,5-a]pyridine core.
Trifluoromethylation: Introduction of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods: Industrial production typically involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity and consistency of the final product. This may include the use of continuous flow reactors, large-scale condensation reactions, and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the conversion of the imidazo[1,5-a]pyridine core to its corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.
Substitution: Substitution reactions, particularly nucleophilic substitution, can be used to introduce various substituents at different positions on the imidazo[1,5-a]pyridine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Nucleophilic substitution reactions typically use strong nucleophiles such as alkyl halides, amines, or alcohols under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the imidazo[1,5-a]pyridine core.
Reduction Products: Reduced forms of the compound, often with altered functional groups.
Substitution Products: Substituted derivatives with different functional groups attached to the core structure.
Chemistry:
Catalyst Development: The compound can be used as a precursor or catalyst in various chemical reactions, including organic synthesis and polymerization processes.
Fluorine Chemistry: Its trifluoromethyl group makes it valuable in fluorine chemistry, where it can be used to introduce fluorine atoms into other compounds.
Biology:
Biochemical Studies: The compound can be used in biochemical assays to study enzyme activities, receptor binding, and other biological processes.
Drug Development: It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific biological pathways.
Medicine:
Pharmaceuticals: The compound or its derivatives can be explored for potential therapeutic applications, such as anti-inflammatory, antiviral, or anticancer agents.
Diagnostic Agents: It may be used in the development of diagnostic agents for imaging or detecting specific biological markers.
Industry:
Material Science: The compound can be used in the development of advanced materials with unique properties, such as increased thermal stability or chemical resistance.
Agriculture: It may find applications in the development of agrochemicals, such as pesticides or herbicides.
Mechanism of Action
The mechanism by which 3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride exerts its effects depends on its molecular targets and pathways involved. The trifluoromethyl group can enhance the compound's binding affinity to specific receptors or enzymes, leading to its biological activity. The imidazo[1,5-a]pyridine core may interact with various biological targets, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Imidazo[1,5-a]pyridine Derivatives: Other compounds with similar imidazo[1,5-a]pyridine cores but different substituents.
Trifluoromethylated Compounds: Compounds containing trifluoromethyl groups but with different core structures, such as trifluoromethylated anilines or benzene derivatives.
Uniqueness: 3-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride is unique due to its combination of the trifluoromethyl group and the imidazo[1,5-a]pyridine core, which provides distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-7-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2.ClH/c10-9(11,12)8-13-4-6-3-5(7(15)16)1-2-14(6)8;/h4-5H,1-3H2,(H,15,16);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXIJSQPSWKGLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CN=C2C(F)(F)F)CC1C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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